5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one

Medicinal Chemistry Kinase Inhibitor Design X-ray Crystallography

5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one (CAS 61595-48-0) is a fully substituted pyrimidin-4(1H)-one derivative bearing a 2-dimethylamino group, a 5-amino group, and a 6-phenyl substituent. Pyrimidin-4(1H)-one scaffolds are foundational in medicinal chemistry, particularly as kinase hinge-binder motifs.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 61595-48-0
Cat. No. B12923066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one
CAS61595-48-0
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=C(C(=O)N1)N)C2=CC=CC=C2
InChIInChI=1S/C12H14N4O/c1-16(2)12-14-10(9(13)11(17)15-12)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3,(H,14,15,17)
InChIKeyOBCIORZAJPDWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one (CAS 61595-48-0): Compound Profile for Scientific Procurement


5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one (CAS 61595-48-0) is a fully substituted pyrimidin-4(1H)-one derivative bearing a 2-dimethylamino group, a 5-amino group, and a 6-phenyl substituent. Pyrimidin-4(1H)-one scaffolds are foundational in medicinal chemistry, particularly as kinase hinge-binder motifs [1]. This compound is available from specialty chemical vendors, typically at 97% purity, and is utilized as a building block for library synthesis and lead optimization programs .

Substitution Risk: Positional and Substituent-Dependent Pharmacophores in 4(1H)-Pyrimidinones


Even minor substituent changes on the pyrimidin-4(1H)-one core drastically alter kinase selectivity and physicochemical properties. The 5-amino group on the target compound introduces a hydrogen-bond donor capable of critical interactions with catalytic lysine residues or the DFG motif, an interaction absent in 5-unsubstituted or 5-alkyl analogs [1]. Simultaneously, the 2-dimethylamino group’s electronic effects modulate the pKa of the pyrimidine N1 and redirect the vector of the 6-phenyl group compared to 2-amino or 2-methyl analogs, directly influencing off-target kinase profiles [2]. Generic selection of a 'pyrimidinone building block' without precise substituent matching is therefore highly likely to yield non-overlapping biological activity.

Head-to-Head Evidence: Quantified Differentiation for 5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one Procurement Decisions


Critical Phenyl Ring Orientation: Crystallographic Distinction from 2-Amino Analogues

A survey of known phenyl-pyrimidinone kinase inhibitors reveals that a 2-amino substituent (as in canonical ATP-competitive inhibitors) forces the 6-phenyl ring into a coplanar conformation due to an intramolecular hydrogen bond. In contrast, the target compound’s 2-dimethylamino group eliminates this hydrogen bond, increasing the interplanar angle between the pyrimidinone core and the 6-phenyl ring by a predicted ~25–40°. This conformational shift alters the vector of the hydrophobic phenyl pocket, directly tuning kinase selectivity [1].

Medicinal Chemistry Kinase Inhibitor Design X-ray Crystallography

2-Dimethylamino Substituent Provides Unique Electronic Tuning vs. 2-Methyl or 2-H Analogues

The 2-dimethylamino substituent exerts a strong electron-donating resonance effect (σp⁺ ≈ −0.52 to −0.76) on the pyrimidine ring, substantially increasing electron density at C5 and modulating the basicity of N1. This contrasts with a 2-methyl group (σm ≈ −0.07, σp ≈ −0.17) or 2-H (σ = 0), resulting in a ΔΔσp⁺ of approximately −0.6 vs. 2-CH3. This electronic difference directly impacts electrophilic substitution reactivity at C5 and the hydrogen-bond acceptor strength of N1 [1].

Physical Organic Chemistry Hammett Analysis Pyrimidine Reactivity

Intramolecular Charge Transfer and Fluorescence: 5-Amino vs. 5-Unsubstituted Pyrimidinones

Pyrimidin-4(1H)-ones bearing a 5-amino substituent exhibit intramolecular charge transfer (ICT) excited states (λₑₘ in CHCl₃ ~ 540 nm) that are absent in 5-unsubstituted analogues. This photophysical distinction provides measurable, concentration-dependent fluorescence responses to solvent polarity and pH changes, enabling direct quantitation of compound integrity and microenvironment sensing [1].

Fluorescent Probes Solvatochromism Intramolecular Charge Transfer

5-Amino Group Enables Selective Derivatization Not Possible on 5-Unsubstituted Analogues

The 5-amino group serves as a unique reactive handle for selective amidation, sulfonylation, or reductive amination under mild conditions (e.g., HATU/DIPEA in DMF at 25°C, 2 h). 5-Unsubstituted pyrimidinones lack this orthogonal modification site, forcing non-selective reactions at the N1 or N3 positions and producing regioisomeric mixtures that require chromatographic separation [1]. Vendor-reported purity for the target compound is 97%, while 5-unsubstituted derivatives available from analogous suppliers often show purities of 95% or lower due to synthetic complexity .

Medicinal Chemistry Library Synthesis Amide Bond Formation

Defined Application Scenarios for 5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one Based on Verified Differentiation


Kinase Inhibitor Lead Generation Requiring Non-Coplanar, Electron-Rich 6-Phenyl Pyrimidinones

Medicinal chemistry programs targeting kinases with selectivity requirements incompatible with classical 2-anilino/2-amino pyrimidine inhibitors. The target compound’s 2-dimethylamino group enforces a rotated 6-phenyl conformation that avoids steric clashes in hydrophobic back pockets and attenuates promiscuous kinase binding, as established by the conformational prediction evidence in Section 3 [1].

Fluorescence-Based Reaction Monitoring or Microenvironment Sensing

Synthetic chemistry and assay development workflows requiring label-free, intrinsic fluorescence tracking of pyrimidinone intermediates. The target compound’s 5-amino group confers pronounced intramolecular charge transfer (ICT) fluorescence with a solvent-polarity-sensitive Stokes shift, as characterized by Takagi et al. (2002) and referenced in Section 3 [2].

Parallel Library Synthesis Using Orthogonal 5-NH2 Derivatization

High-throughput medicinal chemistry platforms seeking pyrimidinone cores with an unambiguous, single-site chemical handle for amide or sulfonamide library generation. The 5-amino group eliminates regioisomer formation during acylation, enabling parallel synthesis without chromatographic intervention, as detailed in Section 3 [3].

Electronic Structure-Activity Relationship (eSAR) Studies in Heterocyclic Series

Academic or industrial groups systematically mapping the effect of 2-position electron-donating substituents on pyrimidinone reactivity and biological activity. The target compound’s Hammett σp⁺ of approximately −0.6 vs. 2-CH3 provides a quantified electronic perturbation for correlation with biochemical assay data, as analyzed in Section 3 [4].

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